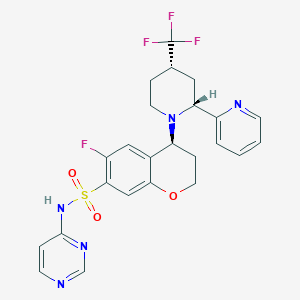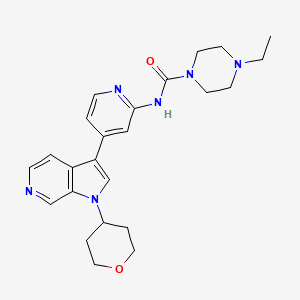
HAPC-Chol
Descripción general
Descripción
Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide, commonly known as HAPC-Chol, is a cationic cholesterol derivative. It is widely used in the field of gene delivery, particularly in the formation of lipoplexes for small interfering RNA (siRNA) transfection. The compound is known for its ability to facilitate the delivery of genetic material into cells, making it a valuable tool in molecular biology and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HAPC-Chol involves the reaction of cholesteryl chloroformate with 3-((2-hydroxyethyl)amino)propylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to achieve high purity levels required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
HAPC-Chol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized cholesteryl derivatives.
Reduction: Formation of reduced cholesteryl derivatives.
Substitution: Formation of substituted cholesteryl carbamates.
Aplicaciones Científicas De Investigación
HAPC-Chol has a wide range of applications in scientific research, including:
Gene Delivery: Used in the formation of lipoplexes for siRNA and plasmid DNA delivery into cells.
Cancer Therapy: Employed in targeted gene silencing to inhibit the expression of oncogenes in tumor cells.
Drug Delivery: Utilized in the development of liposomal drug delivery systems for enhanced therapeutic efficacy.
Biological Research: Applied in studies involving gene function analysis and gene editing technologies
Mecanismo De Acción
HAPC-Chol exerts its effects by forming complexes with genetic material, such as siRNA or plasmid DNA, through electrostatic interactionsOnce inside the cell, the genetic material is released into the cytoplasm, where it can exert its intended effects, such as gene silencing or protein expression .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(2-hydroxyethylamino)ethyl)cholesteryl-3-carboxamide (OH-Chol)
- Cholesteryl (2-((2-hydroxyethyl)amino)ethyl)carbamate (OH-C-Chol)
- Dimethylaminoethyl cholesteryl carbamate (DMAPC-Chol)
Uniqueness
HAPC-Chol is unique due to its specific structure, which provides optimal balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipoplexes. Compared to similar compounds, this compound demonstrates superior gene delivery efficiency and lower cytotoxicity, making it a preferred choice for therapeutic applications .
Propiedades
Fórmula molecular |
C33H59IN2O3 |
|---|---|
Peso molecular |
658.7 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate;hydroiodide |
InChI |
InChI=1S/C33H58N2O3.HI/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5;/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37);1H/t24-,26+,27+,28-,29+,30+,32+,33-;/m1./s1 |
Clave InChI |
TVSRCEXZYNDQDH-SLJWVUDPSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C.I |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCNCCO)C)C.I |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C.I |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HAPC-Chol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide;hydrochloride](/img/structure/B1192783.png)


![N-(2-Benzyl-1H-benzo[d]imidazol-6-yl)quinazolin-4-amine](/img/structure/B1192793.png)
